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Introduction
Hexokinases (HK) are a family of enzymes that catalyze the first and rate-limiting step in

glucose metabolism: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate

(G6P).[1][2] This function is critical for glycolysis and other major metabolic pathways. There

are four main isoforms in mammals (HK-I, II, III, and IV/glucokinase) which differ in their kinetic

properties and tissue distribution.[1][3] Altered hexokinase activity is associated with numerous

diseases, including cancer, where elevated activity is often observed, and rare forms of

hemolytic anemia resulting from HK deficiency.[3][4] Therefore, the accurate measurement of

hexokinase activity in cell and tissue lysates is crucial for metabolic research and drug

development.

This application note provides a detailed protocol for a simple and sensitive coupled enzymatic

assay to measure hexokinase activity in cell lysates.

Principle of the Assay
The activity of hexokinase is determined using a coupled enzyme assay.[1] In the first reaction,

hexokinase in the sample phosphorylates glucose to form glucose-6-phosphate (G6P). In the

second reaction, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which

leads to the reduction of a coenzyme (NAD⁺ or NADP⁺). The resulting product (NADH or

NADPH) can be measured directly by its absorbance at 340 nm.[5] Alternatively, the reduced
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coenzyme can react with a colorimetric or fluorometric probe to produce a signal that is

proportional to the hexokinase activity in the sample.[1][3][4] This protocol focuses on a

colorimetric method where the intermediate reduces a colorless probe to a colored product with

strong absorbance at 450 nm.[1][4]

Glucose + ATP

Glucose-6-Phosphate + ADP 6-Phosphogluconate

Colored Product (OD 450 nm)Colorless Probe
Hexokinase

(from sample)

G6PDH
(Developer Enzyme)

NADH

NAD+

Click to download full resolution via product page

Caption: Biochemical principle of the coupled hexokinase activity assay.

Materials and Reagents
The following table summarizes the necessary reagents. This protocol is based on components

commonly found in commercially available kits.[1][4]
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Reagent Description Storage Temperature

HK Assay Buffer

A buffered solution (e.g., Tris

or Triethanolamine, pH ~7.6-

8.0) to maintain optimal pH for

the reaction.[5]

4°C or -20°C

Cell Lysis Buffer

Typically the same as the

Assay Buffer, used for

homogenizing cells.

4°C or -20°C

HK Substrate Mix Contains glucose and ATP. -20°C

Developer/Enzyme Mix

Contains Glucose-6-

Phosphate Dehydrogenase

(G6PDH) and the colorimetric

probe.

-20°C (Lyophilized)

Coenzyme Contains NAD⁺ or NADP⁺. -20°C (Lyophilized)

NADH Standard

A known concentration of

NADH (e.g., 1.25 mM) used to

generate a standard curve for

quantification.[1][4]

-20°C (Lyophilized)

Positive Control

A stabilized preparation of

Hexokinase enzyme to

validate the assay

performance.

-20°C (Lyophilized)

Stop Solution

(Optional) A reagent to stop

the enzymatic reaction at a

specific time point.

Room Temperature

Required Equipment

96-well clear flat-bottom plate,

spectrophotometric multiwell

plate reader, centrifuge, ice

bucket.

N/A
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The overall experimental process involves preparing the cell lysate, setting up the reaction in a

96-well plate, and measuring the color development over time.

Preparation

Assay Execution

Data Analysis

1. Prepare Cell Lysate

3. Add Standards & Samples
to 96-Well Plate

2. Prepare Reagents
(Standards, Reaction Mix)

4. Add Reaction Mix to Wells

5. Incubate at Room Temp
(20-60 min)

6. Measure Absorbance (OD 450 nm)

7. Calculate HK Activity

Click to download full resolution via product page

Caption: High-level workflow for the hexokinase activity assay.
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Reagent Preparation
HK Assay Buffer: Warm to room temperature before use.[4]

Developer/Enzyme Mixes: Reconstitute lyophilized vials with HK Assay Buffer as specified

by the manufacturer (e.g., 220 µL).[4][6] Aliquot and store at -20°C. Keep on ice while in use.

NADH Standard: Reconstitute with dH₂O to a stock concentration of 1.25 mM.[1][4] Aliquot

and store at -20°C.

Sample Preparation: Cell Lysate
Cell Harvesting: Collect cells (e.g., 1-2 x 10⁶ cells per sample). For adherent cells, scrape or

trypsinize, then centrifuge to pellet. For suspension cells, centrifuge directly.[4][7]

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again to remove the

supernatant.

Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold HK Assay/Lysis Buffer.[1][4]

Homogenization: Homogenize the suspension by pipetting up and down, or by using a

Dounce homogenizer on ice.[7]

Incubation: Incubate the lysate on ice for 10 minutes.[8]

Clarification: Centrifuge the lysate at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet

insoluble material.[1][8]

Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Keep on

ice.

Protein Quantification: (Optional but recommended) Determine the protein concentration of

the lysate using a standard method (e.g., BCA assay) to normalize the hexokinase activity

later.

NADH Standard Curve Preparation
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Prepare a series of NADH standards in a 96-well plate to generate a standard curve. All

standards should be run in duplicate.[1]

Well
1.25 mM NADH
Standard (µL)

HK Assay Buffer
(µL)

Final NADH
(nmol/well)

Blank (0) 0 50 0

Standard 1 2 48 2.5

Standard 2 4 46 5.0

Standard 3 6 44 7.5

Standard 4 8 42 10.0

Standard 5 10 40 12.5

Assay Procedure
Sample Wells: Add 1-50 µL of your cell lysate to the desired wells in a 96-well plate. Adjust

the final volume to 50 µL with HK Assay Buffer.

Note: It is recommended to test several dilutions of your sample to ensure the readings fall

within the linear range of the standard curve.[1]

Sample Background Control: Prepare a parallel well for each sample. This well will receive

the sample and a "Background Control Mix" (Reaction Mix without the HK substrate) to

account for any NADH already present in the sample.[4]

Reaction Mix Preparation: Prepare a master mix for all wells (samples, standards, positive

control). For each well, you will need:

HK Assay Buffer: 44 µL

HK Substrate Mix: 2 µL

Developer/Enzyme Mix: 2 µL

Coenzyme: 2 µL
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Background Control Mix: Prepare a master mix for the background control wells. This mix

omits the HK Substrate.

Reaction Initiation: Add 50 µL of the Reaction Mix to each standard and sample well. Add 50

µL of the Background Control Mix to the corresponding background control wells. Mix well by

pipetting.

Incubation and Measurement: Incubate the plate at room temperature, protected from light,

for 20-60 minutes.[4][6] Measure the absorbance at 450 nm (OD 450) on a microplate

reader.

Kinetic Mode (Recommended): Measure the OD 450 every 5 minutes to find two time

points (T1 and T2) within the linear phase of the reaction.[1][6]

Endpoint Mode: Read the plate at the end of the incubation period.

Data Analysis and Calculation
Standard Curve: Average the duplicate readings for each NADH standard. Subtract the OD

of the blank (0 nmol/well) from all standard readings. Plot the corrected OD values against

the nmol of NADH per well and determine the equation of the line (y = mx + c).

Correct Sample Readings: For each sample, calculate the change in absorbance (ΔOD)

between two time points (T1 and T2) in the linear range: ΔOD = OD₂ - OD₁. Subtract the

ΔOD of the sample background control from the sample's ΔOD.

Calculate NADH Amount (B): Apply the corrected ΔOD value of your sample to the standard

curve equation to determine the amount of NADH (B) generated during the reaction time (ΔT

= T2 - T1).

B (nmol) = (Corrected Sample ΔOD - y-intercept) / slope

Calculate Hexokinase Activity: Use the following formula to calculate the hexokinase activity

in the sample.

Hexokinase Activity (nmol/min/mL or mU/mL) = (B / (ΔT x V)) x D

Where:
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B = Amount of NADH generated (nmol).[8]

ΔT = Reaction time (T2 - T1 in minutes).[8]

V = Sample volume added to the well (mL).[8]

D = Sample dilution factor.[8]

Unit Definition: One unit (U) of Hexokinase is the amount of enzyme that will generate 1.0 µmol

of NADH per minute at a specific pH and temperature (e.g., pH 8.0 at room temperature).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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